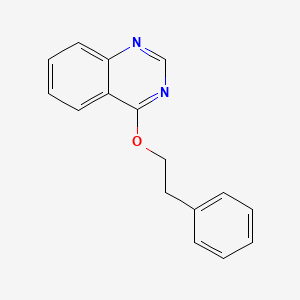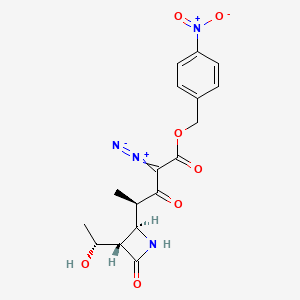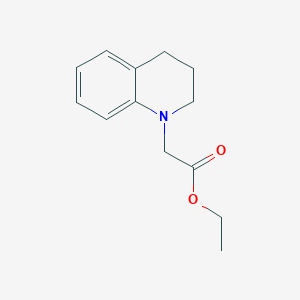
(Z,Z,E)-3,6,8-Dodecatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z,E)-3,6,8-Dodecatrien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is notable for its unique stereochemistry, which is indicated by the (Z,Z,E) notation, referring to the geometric configuration of the double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z,Z,E)-3,6,8-Dodecatrien-1-ol typically involves the use of alkyne and alkene intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of polyunsaturated precursors. This process requires precise control of temperature and pressure to ensure the correct geometric configuration of the double bonds. Catalysts such as palladium on carbon are commonly used to facilitate the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in cell signaling and as a precursor to bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which (Z,Z,E)-3,6,8-Dodecatrien-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
(E,E,Z)-3,6,8-Dodecatrien-1-ol: Differing in the geometric configuration of the double bonds.
(Z,Z,Z)-3,6,8-Dodecatrien-1-ol: All double bonds are in the Z configuration.
(E,E,E)-3,6,8-Dodecatrien-1-ol: All double bonds are in the E configuration.
Uniqueness: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. This configuration can result in distinct physical and chemical properties compared to its isomers.
Propiedades
Número CAS |
19926-63-7 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.2866 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







